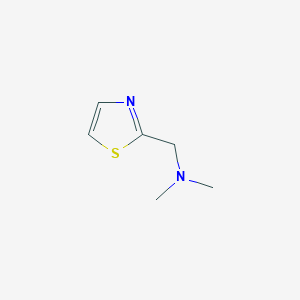
Tert-butyl 6-bromochroman-4-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 6-bromochroman-4-ylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a bromine atom attached to the chroman ring and a tert-butyl ester group attached to the carbamic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 6-bromochroman-4-ylcarbamate typically involves the following steps:
Bromination: The chroman ring is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Carbamate Formation: The brominated chroman is then reacted with tert-butyl isocyanate to form the carbamate ester. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
Tert-butyl 6-bromochroman-4-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The chroman ring can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) in aqueous or mixed solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted chroman derivatives.
Hydrolysis: Formation of 6-bromo-chroman-4-carboxylic acid and tert-butyl alcohol.
Oxidation: Formation of chroman-4,5-quinone derivatives.
Reduction: Formation of dihydrochroman derivatives.
科学研究应用
Chemistry
In chemistry, Tert-butyl 6-bromochroman-4-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization through substitution reactions.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The chroman ring system is a common motif in bioactive molecules, and the carbamate ester group can interact with biological targets such as enzymes and receptors.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activities such as anti-inflammatory, antioxidant, or anticancer effects.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the design of novel compounds with specific properties for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of Tert-butyl 6-bromochroman-4-ylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and carbamate ester group can form specific interactions with active sites, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
相似化合物的比较
Similar Compounds
(6-chloro-chroman-4-yl)-carbamic Acid tert-butyl Ester: Similar structure with a chlorine atom instead of bromine.
(6-fluoro-chroman-4-yl)-carbamic Acid tert-butyl Ester: Similar structure with a fluorine atom instead of bromine.
(6-methyl-chroman-4-yl)-carbamic Acid tert-butyl Ester: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in Tert-butyl 6-bromochroman-4-ylcarbamate imparts unique reactivity and properties compared to its chloro, fluoro, and methyl analogs. Bromine is a larger and more polarizable atom, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
属性
分子式 |
C14H18BrNO3 |
|---|---|
分子量 |
328.20 g/mol |
IUPAC 名称 |
tert-butyl N-(6-bromo-3,4-dihydro-2H-chromen-4-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-11-6-7-18-12-5-4-9(15)8-10(11)12/h4-5,8,11H,6-7H2,1-3H3,(H,16,17) |
InChI 键 |
OTLKVPKPFOFEBI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1CCOC2=C1C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(Nitromethylidene)-1,3-thiazinan-3-yl]ethan-1-one](/img/structure/B8558783.png)
![4-[(Prop-2-en-1-yl)oxy]-2-benzofuran-1,3-dione](/img/structure/B8558794.png)


![2,4-Diamino-5-methylpyrido[2,3-d]pyrimidine-6-methanol](/img/structure/B8558809.png)


![Hexanamide, 4-hydroxy-N-[(4-methoxyphenyl)methyl]-](/img/structure/B8558825.png)




